N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a 1,3-benzothiazole core linked via a carboxamide group to a substituted 1,3-thiazole ring. The thiazole moiety is substituted with an acetyl group at position 5 and a phenyl group at position 2. The acetyl group enhances electron-withdrawing properties, while the phenyl group contributes to hydrophobicity, factors that influence molecular interactions and pharmacokinetics.
Synthetic routes for such compounds typically involve coupling reactions between a benzothiazole-2-carboxylic acid derivative and a substituted thiazol-2-amine under activating conditions (e.g., EDCl/HOBt or pyridine-mediated acylation) .
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S2/c1-11(23)16-15(12-7-3-2-4-8-12)21-19(26-16)22-17(24)18-20-13-9-5-6-10-14(13)25-18/h2-10H,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKULRBULBTMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the benzothiazole moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The choice of solvents and reagents would also be optimized to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the thiazole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide exhibits promising anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies
- In Vitro Studies:
- A study conducted on human cancer cell lines revealed that this compound induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The mechanism involved mitochondrial disruption leading to caspase activation, suggesting a potential pathway for therapeutic intervention in cancer treatment .
- Mechanistic Insights:
- Further investigations into its mechanism of action showed that the compound's ability to disrupt mitochondrial membrane potential correlated with its cytotoxicity. The findings suggested that the compound could serve as a lead for developing new anticancer agents targeting mitochondrial functions .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been studied for its antimicrobial activities.
Case Studies
- Antibacterial Activity:
- Antifungal Activity:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
| Structural Feature | Impact on Activity |
|---|---|
| Acetyl group | Enhances solubility and bioavailability |
| Thiazole ring | Contributes to anticancer and antimicrobial activity |
| Benzothiazole moiety | Increases interaction with biological targets |
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with various molecular targets and pathways. The thiazole and benzothiazole rings can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural and functional similarities with several classes of thiazole and benzothiazole derivatives. Below is a detailed comparison based on substituents, synthesis, and bioactivity:
Table 1: Structural and Functional Comparison
Key Insights
Aromatic/hydrophobic groups (phenyl, benzyl, thiophene) improve membrane permeability but may reduce solubility. The target compound’s phenyl and acetyl balance hydrophobicity and reactivity .
Synthetic Methodologies :
- Coupling reactions in pyridine or aprotic solvents are common for carboxamide formation .
- Triazole hybrids (e.g., 9a–9e) require click chemistry, adding complexity compared to direct acylation .
Biological Performance :
- Thiazole-carboxamide hybrids with halogenated aryl groups (e.g., 5f in ) exhibit superior cytotoxicity, suggesting that the target compound’s phenyl group may offer moderate activity unless paired with additional electron-withdrawing substituents.
- Morpholine-containing analogs () show enhanced anticancer activity, highlighting the role of nitrogen heterocycles in target engagement.
Table 2: Physicochemical Properties (Inferred)
Biological Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring fused with a benzothiazole moiety, which contributes to its biological activity. The presence of acetyl and phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit the growth of various cancer cell lines, including human breast carcinoma cells. This activity is attributed to the inhibition of securin levels, which play a crucial role in cell cycle regulation and tumor progression .
2. Antimicrobial Activity
Studies have reported the antimicrobial efficacy of thiazole derivatives against both bacterial and fungal strains. For example, compounds tested against Escherichia coli and Staphylococcus aureus demonstrated notable antibacterial effects. Similarly, antifungal activity was observed against Aspergillus niger and Aspergillus oryzae, emphasizing the potential use of these compounds in treating infections .
3. Enzyme Inhibition
This compound has also been explored for its ability to inhibit specific enzymes associated with disease mechanisms. For instance, it has been linked to the inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are involved in pain modulation and inflammation pathways . This dual inhibition could lead to enhanced therapeutic effects in pain management.
The biological activity of this compound is largely mediated through its interaction with cellular targets:
- Cell Cycle Regulation : By modulating securin levels, the compound can induce apoptosis in cancer cells.
- Membrane Integrity : The lipophilic nature allows it to penetrate microbial membranes effectively, disrupting cellular functions.
Anticancer Efficacy
A study focusing on the anticancer properties of thiazole derivatives revealed that specific modifications in their structure could enhance their potency against cancer cell lines. The study found that derivatives with electron-withdrawing groups exhibited increased cytotoxicity compared to their counterparts .
Antimicrobial Screening
In antimicrobial studies, a series of thiazole derivatives were synthesized and evaluated for their efficacy against common pathogens. The results indicated that certain compounds displayed minimum inhibitory concentrations (MIC) as low as 1 µg/mL against E. coli and S. aureus, suggesting strong potential for development as antimicrobial agents .
Research Findings Summary Table
Q & A
Q. Basic Structural Analysis
X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) to process single-crystal data. Anisotropic displacement parameters are refined with WinGX/ORTEP for visualization .
Hydrogen Bonding : Identify classical (N–H⋯N) and non-classical (C–H⋯O/F) interactions to explain molecular packing, as seen in similar thiazole-carboxamide derivatives .
Validation : Cross-check with IR (amide C=O stretches) and NMR (thiazole proton environments) .
How do researchers analyze the antitumor activity of thiazole derivatives like this compound?
Q. Advanced Screening Protocols
In Vitro Assays : Screen against the NCI-60 panel (Developmental Therapeutics Program) to assess cytotoxicity (GI₅₀ values) and selectivity .
Molecular Docking : Study interactions with targets like PFOR enzyme (critical for anaerobic metabolism) using software such as AutoDock. Analyze binding poses (e.g., π-π stacking with phenyl groups, hydrogen bonding with acetamide) .
Data Interpretation : Prioritize compounds with GI₅₀ < 10 µM and selectivity indices >5-fold compared to normal cells .
How can contradictions in spectroscopic data for similar thiazole derivatives be resolved?
Q. Advanced Data Reconciliation
Multi-Technique Validation :
- NMR : Compare chemical shifts of thiazole protons (δ 7.2–8.1 ppm) and acetamide NH (δ 10–12 ppm) .
- Mass Spectrometry : Confirm molecular ions (e.g., m/z 322.05 for C₁₆H₁₀N₄O₂S) .
- X-ray : Resolve tautomeric ambiguities (e.g., thiazole vs. imidazoline tautomers) via bond-length analysis .
Computational Validation : Optimize geometries using DFT (B3LYP/6-31G*) and compare calculated vs. experimental spectra .
What computational methods are used to study structure-activity relationships (SAR) for such compounds?
Q. Advanced SAR Analysis
QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate substituents (e.g., 4-phenyl vs. 4-fluorophenyl) with activity .
Dynamics Simulations : Perform MD simulations (GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories .
Software Tools : SIR97 for direct-method crystallography and SHELX for high-resolution refinement .
What purification techniques are effective for these compounds?
Q. Basic Purification Strategies
Recrystallization : Use ethanol-DMF (2:1) or methanol to isolate high-purity crystals (>95%) .
Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for intermediates .
TLC Monitoring : Use chloroform/methanol (9:1) to track reaction progress and isolate pure fractions .
How can tautomerism in thiazole derivatives be experimentally studied?
Q. Advanced Tautomerism Analysis
Spectroscopic Methods :
- ¹H NMR : Monitor NH proton environments; tautomers show distinct splitting patterns .
- IR : Detect shifts in C=O (1650–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches .
X-ray Crystallography : Resolve tautomeric forms via bond-length analysis (e.g., C–N vs. C=C in thiazole rings) .
pH-Dependent Studies : Probe tautomer stability by varying solvent pH and monitoring spectral changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
